molecular formula C19H26Br2O2S2 B1424114 Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate CAS No. 1098102-93-2

Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate

Cat. No. B1424114
M. Wt: 510.4 g/mol
InChI Key: JHOKPJYTDZFNDN-UHFFFAOYSA-N
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Description

“Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate” is a chemical compound with the CAS number 1098102-93-2 . It is a solid substance .


Synthesis Analysis

The synthesis of this compound involves previously described methods . A paper reports that photosensitizers, which show absorption and emission in the long-wavelength region and high photosensitizing efficiency, can be formed in situ in cells from a 4,6-dibromothieno[3,4-b]thiophene derivative after white light irradiation .


Molecular Structure Analysis

The molecular weight of “Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate” is 510.35 . Its IUPAC name is dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate . The InChI code for this compound is 1S/C19H26Br2O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-23-19(22)15-13-14-16(24-15)18(21)25-17(14)20/h13H,2-12H2,1H3 .


Physical And Chemical Properties Analysis

“Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate” is a solid substance . It has a boiling point of 521.5°C at 760 mmHg . The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Polymer Films and Excited-State Dynamics

Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate has been utilized in studies focused on excited-state dynamics in polymer films. Specifically, its role in ultrafast singlet fission in low-bandgap polymer films has been explored. The transient absorption spectroscopy of such polymers indicates the formation of long-lived triplet excitons through singlet fission, which is a significant finding for photovoltaic applications (Kasai et al., 2015).

Conjugated Polymers in Photovoltaics

This chemical compound has also been a critical component in the synthesis of conjugated polymers for photovoltaic applications. Its incorporation into polymers leads to materials with desirable thermal, optical, and electrochemical properties, which are essential for efficient solar energy conversion (Xiao et al., 2014).

Synthesis and Applications in Organic Electronics

Studies have shown its use in the synthesis of various semiconducting polymers. These polymers demonstrate potential applications in organic electronics, such as thin-film transistors and organic photovoltaics, due to their unique electronic properties (Kim et al., 2015).

Low Bandgap Polymers

Research has focused on developing conjugated polymers with low band gaps and deep HOMO levels using dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate. These properties are critical for photovoltaic devices and other applications where efficient light absorption and energy conversion are required (Baek et al., 2010).

Capacitor Applications

It has also been used in the development of materials for capacitor applications. The synthesis of novel monomers incorporating this compound has led to the creation of electro-active materials that show promising characteristics for use in capacitors (Ates et al., 2014).

Organic Semiconductors

Moreover, it has been instrumental in designing and synthesizing organic semiconductors that can be doped by protonic acid, resulting in materials with broad absorption in the near-infrared range. Such materials are significant for developing high-performance organic electronic devices (Yin et al., 2022).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H315-H319 . This means it can cause skin irritation (H315) and serious eye irritation (H319). The precautionary statements are P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

Future Directions

The future directions for the use of this compound could involve its application in photodynamic therapy . The formation of photosensitizers in situ in cells from this compound after white light irradiation could be utilized to design effective biomaterials for long-term imaging and improved therapy .

properties

IUPAC Name

dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26Br2O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-23-19(22)15-13-14-16(24-15)18(21)25-17(14)20/h13H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOKPJYTDZFNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC2=C(SC(=C2S1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26Br2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30702202
Record name Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30702202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate

CAS RN

1098102-93-2
Record name Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30702202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Bathula, K Buruga, Y Kang, IAM Khazi - Journal of fluorescence, 2017 - Springer
This paper reports on the synthesis of a novel donor–acceptor conjugated polymers, P1 and P2 by solvent free eutectic melt polymerization reaction. Triisopropylsilylethynyl(TIPS) …
Number of citations: 2 link.springer.com
Y Liang - 2009 - search.proquest.com
A series of novel semiconducting polymers based on thieno [3, 4-b] thiophene has been developed for photovoltaic application. Through controlling the structural and electronic …
Number of citations: 0 search.proquest.com
Y Lim, SG Ihn, X Bulliard, S Yun, Y Chung, Y Kim… - Polymer, 2012 - Elsevier
Energy level, band gap, and hole mobility of photovoltaic donor polymers are crucial factors in achieving high power conversion efficiency. Controlling these characteristics, however, …
Number of citations: 24 www.sciencedirect.com

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